molecular formula C8H11NO B1311358 (S)-1-Phenylethylhydroxylamine CAS No. 53933-47-4

(S)-1-Phenylethylhydroxylamine

Cat. No. B1311358
CAS RN: 53933-47-4
M. Wt: 137.18 g/mol
InChI Key: RRJRFNUPXQLYHX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Phenylethylhydroxylamine (PEH) is a synthetic compound that has been studied for its potential applications in science and medicine. It is a chiral compound, meaning it has two different forms, (S)-PEH and (R)-PEH, which are mirror images of each other. It has been studied for its potential as a therapeutic agent, as well as for its use in laboratory experiments. In

Scientific Research Applications

Enantioselective Adsorption and Separation

Chiral porous metal-organic frameworks have been engineered for the enantioselective adsorption and separation of racemic mixtures, including chiral aromatic and aliphatic amines. These frameworks demonstrate high enantioselectivity, showcasing potential applications in fine chemicals and drug development (Peng et al., 2014).

Metabolic Studies

Research on the enzymatic oxidation of 2-phenylethylamine to phenylacetic acid has shed light on the metabolism of its intermediate, phenylacetaldehyde. This study contributes to understanding the metabolic pathways and potential toxicological implications of phenylethylamine derivatives (Panoutsopoulos et al., 2004).

Synthesis and Characterization of Derivatives

The synthesis and characterization of 2-methoxydiphenidine, a derivative of 1,2-diphenylethylamine, have been reported. This research is part of drug discovery efforts, highlighting the diverse applications of phenylethylamine derivatives (McLaughlin et al., 2016).

Effects on Biological Systems

Studies have explored the toxicity of 2-phenylethylamine through its effects on the respiration of yeast cells, serving as a model for understanding oxidative stress induced by phenylethylamine derivatives in biological systems (Phillips & Macreadie, 2018).

properties

IUPAC Name

N-[(1S)-1-phenylethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJRFNUPXQLYHX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448101
Record name (S)-1-PHENYLETHYLHYDROXYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Phenylethylhydroxylamine

CAS RN

53933-47-4
Record name (S)-1-PHENYLETHYLHYDROXYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Phenylethylhydroxylamine
Reactant of Route 2
(S)-1-Phenylethylhydroxylamine
Reactant of Route 3
(S)-1-Phenylethylhydroxylamine
Reactant of Route 4
(S)-1-Phenylethylhydroxylamine
Reactant of Route 5
(S)-1-Phenylethylhydroxylamine
Reactant of Route 6
(S)-1-Phenylethylhydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.